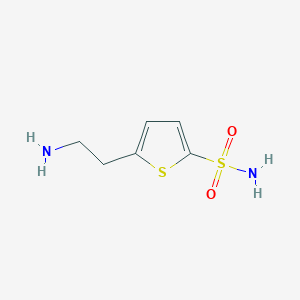

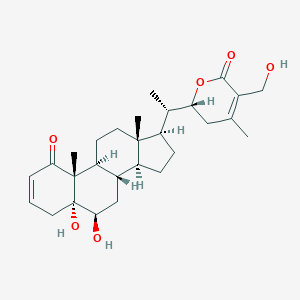

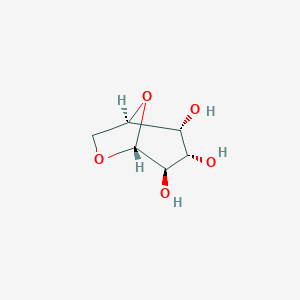

![molecular formula C21H32O4 B020886 (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid CAS No. 24513-41-5](/img/structure/B20886.png)

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

説明

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a natural product found in Prioria balsamifera with data available.

科学的研究の応用

Biomedical Applications: Smart Nanomaterials

Monomethyl kolavate has been explored as a component in the development of smart nanomaterials for biomedical applications. These materials are designed to undergo significant reversible changes in their physical, chemical, or biological properties in response to minor environmental variations. The compound’s unique structure may contribute to the enhanced absorption and reactivity of these nanomaterials, which are crucial for applications such as targeted drug delivery systems and responsive therapeutic agents .

Antiviral Research: SARS-CoV-2 Inhibition

Research has indicated that Monomethyl kolavate and its derivatives could play a role in inhibiting the replication of SARS-CoV-2, the virus responsible for COVID-19. Studies suggest that the compound’s lipophilic nature and structural complexity can be harnessed to create synthetic glycopeptide conjugates, which show micromolar inhibitory activity against viral replication in cell assays .

Activation of Nuclear Transcription Factors

Monomethyl kolavate has been implicated in the activation of nuclear transcription factors like peroxisome proliferator-activated receptor alpha (PPARalpha) . This application is significant in the context of metabolic regulation and the development of treatments for diseases like diabetes and hyperlipidemia, where modulation of PPARalpha is a key therapeutic strategy .

Nanotechnology: Enhancing Physio-Chemical Functionalities

In the realm of nanotechnology, Monomethyl kolavate’s physio-chemical properties, such as its high surface area and molar extinction coefficients, are being utilized to create nanosized materials with improved functionalities. These advancements are particularly promising for the fabrication of nanodevices and sensors with higher sensitivity and specificity .

Biomimetic Materials: Adapting to Environmental Conditions

The compound’s ability to dynamically change properties makes it an excellent candidate for creating biomimetic materials. These materials can adapt their behavior to environmental conditions, similar to natural systems, and are being researched for use in intelligent devices that require such smart adaptability .

Pharmaceutical Development: Glycopeptide Antibiotics

Monomethyl kolavate’s structure is being studied for the development of new glycopeptide antibiotics. By modifying the compound, researchers aim to enhance the efficacy of existing antibiotics, potentially leading to breakthroughs in the treatment of resistant bacterial infections .

Catalysis: Enhancing Reaction Efficiencies

The unique reactive sites of Monomethyl kolavate are being explored for catalytic applications. Its potential to act as a catalyst or a catalyst enhancer in chemical reactions could lead to more efficient industrial processes, reducing energy consumption and improving yield .

Environmental Science: Pollutant Degradation

Lastly, Monomethyl kolavate is being investigated for its ability to degrade environmental pollutants. Its chemical structure may facilitate the breakdown of complex organic compounds, contributing to cleaner technologies and reducing the impact of pollutants on ecosystems .

作用機序

Target of Action

The primary target of Monomethyl kolavate is the Trypanosoma brucei GAPDH enzyme (TbGAPDH) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness. GAPDH, or glyceraldehyde-3-phosphate dehydrogenase, is a key enzyme involved in glycolysis and energy production in cells.

Mode of Action

Monomethyl kolavate acts as an inhibitor of the TbGAPDH enzyme . By binding to this enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby disrupting the energy production and metabolic processes within the Trypanosoma brucei parasites.

Biochemical Pathways

The inhibition of the TbGAPDH enzyme by Monomethyl kolavate affects the glycolytic pathway within the Trypanosoma brucei parasites . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. By inhibiting the TbGAPDH enzyme, Monomethyl kolavate disrupts this crucial energy-producing pathway, leading to a decrease in ATP production and ultimately causing the death of the parasites.

Result of Action

The result of Monomethyl kolavate’s action is the disruption of energy production within the Trypanosoma brucei parasites, leading to their death . This makes Monomethyl kolavate a potential candidate for the development of new treatments for diseases caused by these parasites, such as African trypanosomiasis.

特性

IUPAC Name |

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDSRPQULZAXRF-LIECZFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monomethyl kolavate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

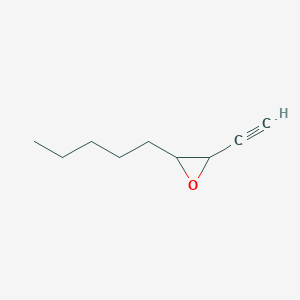

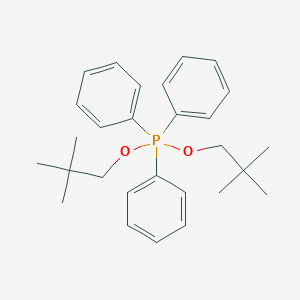

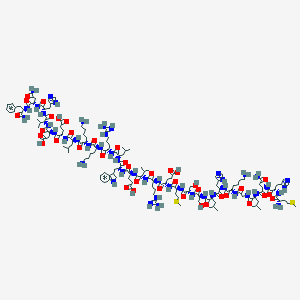

![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)

![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)